Cas no 14443-37-9 (6,8-Dihydroxy-2-methylmercaptopurine)
6,8-Dihydroxy-2-methylmercaptopurine Chemical and Physical Properties
Names and Identifiers
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- 6,8-Dihydroxy-2-methylmercaptopurine
- 6,8-Dihydroxy-2-(methylthio)purine
- 2-methylsulfanyl-7,9-dihydro-3H-purine-6,8-dione
- 2-(methylsulfanyl)-7,9-dihydro-3h-purine-6,8-dione
- 2-Methylmercapto-7,9-dihydro-1H-purin-6,8-dion
- 2-methylsulfanyl-7,9-dihydro-1H-purine-6,8-dione
- 2-methylthiopurine-6,8-diol
- Nsc22740
- 6,8-DIHYDROXY-2-(METHYLTHIO)PURINE, 98%
- NSC-22740
- SMR001548363
- MFCD00022637
- HMS3093K24
- CHEMBL1897945
- AKOS024286546
- FT-0637083
- D-tert-Leucine.HCL
- DTXSID60281732
- AS-75890
- SCHEMBL15017853
- 2-(Methylthio)-7H-purine-6,8-diol
- 2-(METHYLSULFANYL)-7H-PURINE-6,8-DIOL
- MLS002638901
- 14443-37-9
- DB-042734
- 1H-Purine-6,8-dione, 7,9-dihydro-2-(methylthio)-
-
- MDL: MFCD22207574
- Inchi: 1S/C6H6N4O2S/c1-13-6-9-3-2(4(11)10-6)7-5(12)8-3/h1H3,(H3,7,8,9,10,11,12)
- InChI Key: ABNKHLJAVYVWBF-UHFFFAOYSA-N
- SMILES: S(C)C1=NC2=C(C(N1)=O)NC(N2)=O
Computed Properties
- Exact Mass: 198.02100
- Monoisotopic Mass: 198.021
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 22
- XLogP3: -0.7
- Topological Polar Surface Area: 108A^2
Experimental Properties
- Color/Form: White solid
- Density: 1.99
- Melting Point: >300°C
- Boiling Point: 656.1 °C at 760 mmHg
- Flash Point: 350.6 °C
- Refractive Index: 1.914
- PSA: 120.22000
- LogP: 0.48600
- Solubility: Not determined
- Vapor Pressure: Not available
6,8-Dihydroxy-2-methylmercaptopurine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 20/21/22
- Safety Instruction: S22
- Risk Phrases:R20/21/22
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6,8-Dihydroxy-2-methylmercaptopurine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6,8-Dihydroxy-2-methylmercaptopurine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-HJ453-200mg |
6,8-Dihydroxy-2-(methylthio)purine |
14443-37-9 | 98% | 200mg |
¥99.0 | 2022-02-28 | |
| TRC | D492975-50mg |
6,8-Dihydroxy-2-methylmercaptopurine |
14443-37-9 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | D492975-100mg |
6,8-Dihydroxy-2-methylmercaptopurine |
14443-37-9 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | D492975-500mg |
6,8-Dihydroxy-2-methylmercaptopurine |
14443-37-9 | 500mg |
$ 135.00 | 2022-06-02 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17262-1g |
6,8-Dihydroxy-2-(methylthio)purine, 98% |
14443-37-9 | 98% | 1g |
¥209.00 | 2023-03-06 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17262-5g |
6,8-Dihydroxy-2-(methylthio)purine, 98% |
14443-37-9 | 98% | 5g |
¥1250.00 | 2023-03-06 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17262-25g |
6,8-Dihydroxy-2-(methylthio)purine, 98% |
14443-37-9 | 98% | 25g |
¥3191.00 | 2023-03-06 |
6,8-Dihydroxy-2-methylmercaptopurine Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 6,8-Dihydroxy-2-methylmercaptopurine
Introduction to 6,8-Dihydroxy-2-methylmercaptopurine (CAS No: 14443-37-9)
6,8-Dihydroxy-2-methylmercaptopurine, with the chemical formula C₅H₇N₃S, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This heterocyclic organic compound has garnered attention due to its unique structural properties and potential biological activities. The presence of both hydroxyl and thiol functional groups makes it a versatile molecule for further chemical modifications and biological investigations.
The compound is characterized by a purine derivative framework, which is a common motif in many biologically active molecules, particularly in nucleoside analogs used in the treatment of various diseases. The specific arrangement of the hydroxyl groups at the 6th and 8th positions, along with the thiol group at the 2nd position, contributes to its reactivity and interaction with biological targets. This structural configuration allows for potential applications in drug design and development.
In recent years, there has been growing interest in exploring the pharmacological properties of 6,8-Dihydroxy-2-methylmercaptopurine. Research has indicated that this compound may exhibit inhibitory effects on certain enzymes and pathways involved in cell proliferation and inflammation. These findings have prompted further investigation into its potential as an anti-cancer and anti-inflammatory agent.
One of the most compelling aspects of 6,8-Dihydroxy-2-methylmercaptopurine is its ability to undergo various chemical transformations. The thiol group, in particular, can participate in disulfide bond formation, which is relevant in many biological processes. Additionally, the hydroxyl groups provide opportunities for glycosylation or other modifications that could enhance its bioavailability and therapeutic efficacy.
The synthesis of 6,8-Dihydroxy-2-methylmercaptopurine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as protecting group strategies and catalytic hydrogenation have been crucial in achieving the desired product with high enantiomeric purity.
Recent studies have also highlighted the importance of understanding the metabolic pathways involving 6,8-Dihydroxy-2-methylmercaptopurine. Metabolomic analyses have revealed that this compound can be metabolized into various derivatives, some of which may contribute to its biological activity. These insights are valuable for designing more effective derivatives with improved pharmacokinetic profiles.
The potential applications of 6,8-Dihydroxy-2-methylmercaptopurine extend beyond oncology. Its structural features make it a promising candidate for developing agents targeting inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The ability to modulate key inflammatory pathways could lead to novel therapeutic strategies.
In conclusion, 6,8-Dihydroxy-2-methylmercaptopurine (CAS No: 14443-37-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure and biological activities make it an attractive molecule for further investigation. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in the development of next-generation therapeutics.
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